molecular formula C11H9FN2O B13311237 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13311237
M. Wt: 204.20 g/mol
InChI Key: HEEDITAZMUPKLC-UHFFFAOYSA-N
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Description

3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes substituted with a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorine atom and the pyrazole ring can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

  • 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
  • 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid

Comparison: Compared to similar compounds, 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-2-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3

InChI Key

HEEDITAZMUPKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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